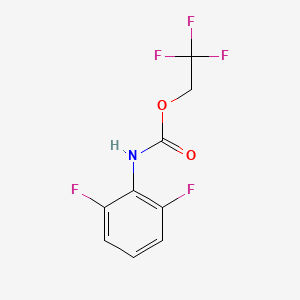
4-(Aminomethyl)-6-methylpyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-6-methylpyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminomethyl group at the 4-position, a methyl group at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-methylpyridin-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and ammonia, followed by oxidation to introduce the hydroxyl group at the 2-position. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-6-methylpyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a methylpyridine derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(formylmethyl)-6-methylpyridin-2-OL, while substitution reactions can produce a variety of aminomethyl derivatives.
科学的研究の応用
4-(Aminomethyl)-6-methylpyridin-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(Aminomethyl)-6-methylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxyl group may also participate in redox reactions, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar in structure but with a benzoic acid core instead of a pyridine ring.
4-Aminocoumarin: Contains an aminomethyl group but with a coumarin core.
Aminocaproic acid: An amino acid derivative with a similar aminomethyl group.
Uniqueness
4-(Aminomethyl)-6-methylpyridin-2-OL is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
4-(aminomethyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(4-8)3-7(10)9-5/h2-3H,4,8H2,1H3,(H,9,10) |
InChIキー |
GTEDHOOMFFIPAF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=O)N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)







amine](/img/structure/B12089944.png)


![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B12089959.png)
![azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B12089962.png)

